REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Br[CH:12]([OH:14])[CH3:13]>CO>[OH:14][CH2:12][CH2:13][S:8][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
87 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 h at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the methanol was partly removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was poured to a 1:1 mixture of ethyl acetate and saturated NaHCO3−solution
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography over silica gel (ethyl acetate/hexane 3/2 to 2/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCSC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 78.7 mmol | |
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |